molecular formula C14H18O7 B12072654 5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester

5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester

Cat. No.: B12072654
M. Wt: 298.29 g/mol
InChI Key: AJUQXEOFPAYNCF-UHFFFAOYSA-N
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Description

5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester is an organic compound with the molecular formula C14H18O8 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and the aromatic ring is substituted with a triethylene glycol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester typically involves the esterification of 5-hydroxyisophthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then reacted with triethylene glycol under basic conditions to introduce the triethylene glycol chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl groups yields ketones or aldehydes.

    Reduction: Reduction of the ester groups yields primary alcohols.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and dendrimers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The triethylene glycol chain enhances the solubility and bioavailability of the compound, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-hydroxyisophthalate: This compound lacks the triethylene glycol chain and has different solubility and reactivity properties.

    Triethylene glycol dimethyl ether: This compound lacks the aromatic ring and ester groups, making it less reactive in certain chemical reactions.

    Isophthalic acid dimethyl ester: This compound lacks the hydroxyl and triethylene glycol groups, resulting in different chemical and physical properties.

Uniqueness

5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester is unique due to the presence of both the triethylene glycol chain and the esterified isophthalic acid. This combination of functional groups imparts unique solubility, reactivity, and bioavailability properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C14H18O7

Molecular Weight

298.29 g/mol

IUPAC Name

dimethyl 5-[2-(2-hydroxyethoxy)ethoxy]benzene-1,3-dicarboxylate

InChI

InChI=1S/C14H18O7/c1-18-13(16)10-7-11(14(17)19-2)9-12(8-10)21-6-5-20-4-3-15/h7-9,15H,3-6H2,1-2H3

InChI Key

AJUQXEOFPAYNCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCCOCCO)C(=O)OC

Origin of Product

United States

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